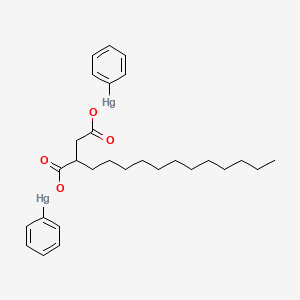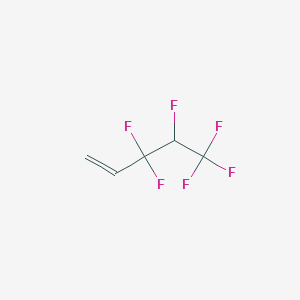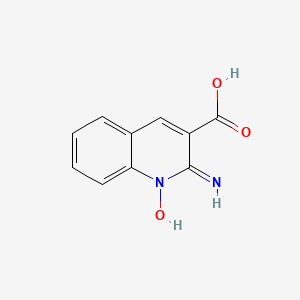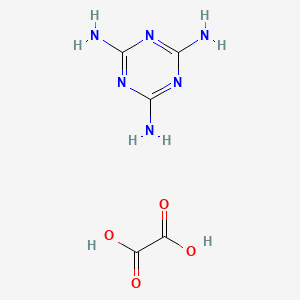
1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde in the presence of an acid catalyst, followed by methylation. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
化学反应分析
Types of Reactions: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazoles .
科学研究应用
1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(4-methoxybenzyl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. It can inhibit enzymes such as glycogen synthase kinase 3β (GSK-3β) and acetylcholinesterase, which are involved in various biological pathways. This inhibition can lead to reduced phosphorylation of tau proteins and decreased formation of amyloid-beta plaques, making it a potential candidate for Alzheimer’s disease treatment .
相似化合物的比较
1-(4-Methoxybenzyl)-1H-indole: Shares the 4-methoxybenzyl group but has an indole core instead of benzimidazole.
1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Similar structure with an additional phenyl group.
1-(4-Methoxybenzyl)piperazine: Contains a piperazine ring instead of benzimidazole.
Uniqueness: 1-(4-Methoxybenzyl)-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
114963-96-1 |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-12-17-15-5-3-4-6-16(15)18(12)11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3 |
InChI 键 |
DEWIBSSWWNXZEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)


![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)

![1,5-Dimethyl (4S)-4-(2-aminoethyl)-N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate](/img/structure/B14147609.png)
